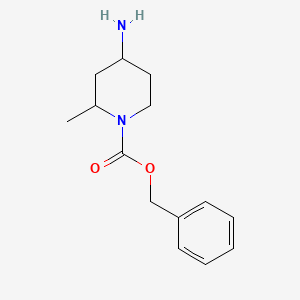

4-Amino-2-methyl-piperidine-1-carboxylic acid benzyl ester

Übersicht

Beschreibung

“4-Amino-2-methyl-piperidine-1-carboxylic acid benzyl ester” is a chemical compound. It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “4-Amino-2-methyl-piperidine-1-carboxylic acid benzyl ester” is C13H18N2O2 .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

- Field : Organic Chemistry and Pharmacology .

- Application : Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods : The scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Anticancer Applications

- Field : Pharmacology .

- Application : Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

- Methods : Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .

- Results : Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Synthesis of Schiff Bases

- Field : Organic Chemistry .

- Application : 4- (Aminomethyl)piperidine (4-AMP) can be used in the synthesis of Schiff bases .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not detailed in the source .

Inhibitor of CD4-gp120 Binding

- Field : Biochemistry .

- Application : 4-(Aminomethyl)piperidine has been evaluated as a small molecule inhibitor of CD4-gp120 binding .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not detailed in the source .

Solvothermal Preparation of Germanium Oxide Hydroxide

- Field : Materials Science .

- Application : 4-(Aminomethyl)piperidine is involved in solvothermal preparation of germanium oxide hydroxide .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not detailed in the source .

Synthesis of Antimalarials

- Field : Medicinal Chemistry .

- Application : 4-Aminopiperidine is used as a reactant for the synthesis of antimalarials .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not detailed in the source .

Inhibitor of CD4-gp120 Binding

- Field : Biochemistry .

- Application : 4-(Aminomethyl)piperidine has been evaluated as a small molecule inhibitor of CD4-gp120 binding .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not detailed in the source .

Solvothermal Preparation of Germanium Oxide Hydroxide

- Field : Materials Science .

- Application : 4-(Aminomethyl)piperidine is involved in solvothermal preparation of germanium oxide hydroxide .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not detailed in the source .

Synthesis of Antimalarials

- Field : Medicinal Chemistry .

- Application : 4-Aminopiperidine is used as a reactant for the synthesis of antimalarials .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not detailed in the source .

Zukünftige Richtungen

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The discovery and biological evaluation of potential drugs containing the piperidine moiety are among the latest scientific advances .

Eigenschaften

IUPAC Name |

benzyl 4-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-9-13(15)7-8-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCFYFUPEUQVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-methyl-piperidine-1-carboxylic acid benzyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1443546.png)

![(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate](/img/structure/B1443548.png)

![tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate](/img/structure/B1443550.png)

![7-[1-[2-(Piperidin-1-ylmethyl)benzoyl]piperidin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1443551.png)

![N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride](/img/structure/B1443553.png)

![4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1443555.png)

![N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1443559.png)

![(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1443563.png)